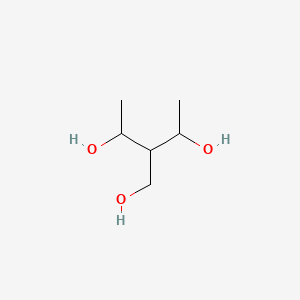

3-(Hydroxymethyl)pentane-2,4-diol

Description

Properties

CAS No. |

921-20-0 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

3-(hydroxymethyl)pentane-2,4-diol |

InChI |

InChI=1S/C6H14O3/c1-4(8)6(3-7)5(2)9/h4-9H,3H2,1-2H3 |

InChI Key |

WPTUDAOQIXOMIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CO)C(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxymethyl Pentane 2,4 Diol

Strategies for Carbon-Carbon Bond Formation

The core of synthesizing 3-(hydroxymethyl)pentane-2,4-diol involves the formation of a key carbon-carbon bond to assemble its six-carbon backbone. Two primary retrosynthetic disconnections suggest plausible approaches: an aldol-type reaction and a Grignard-type addition.

Aldol (B89426) Reaction Approach:

A logical strategy involves an aldol addition reaction, a cornerstone of carbon-carbon bond formation. youtube.commasterorganicchemistry.com This would theoretically involve the reaction of an enolate derived from a three-carbon ketone with a three-carbon aldehyde. A plausible route is the reaction between the enolate of 3-hydroxy-2-butanone and propanal. The initial aldol adduct would then require reduction of the ketone functionality to yield the target diol.

The general mechanism for a base-catalyzed aldol addition proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second reactant. youtube.com Subsequent protonation of the resulting alkoxide yields the β-hydroxy carbonyl compound. youtube.com In the context of this compound synthesis, this would be followed by a reduction step, for instance, using sodium borohydride, to convert the ketone to the secondary alcohol.

Grignard Reaction Approach:

Alternatively, a Grignard reaction offers a powerful method for constructing the carbon skeleton. adichemistry.commasterorganicchemistry.com This approach could involve the addition of a suitable Grignard reagent to a carbonyl compound. For instance, the reaction of a Grignard reagent derived from a protected 1-halopropan-2-ol with 2-hydroxypropanal, followed by deprotection, could theoretically yield the desired product.

Grignard reagents are potent nucleophiles that readily add to the carbonyl carbon of aldehydes and ketones. masterorganicchemistry.com The reaction initially forms a magnesium alkoxide, which upon acidic workup, is protonated to give the alcohol. adichemistry.commasterorganicchemistry.com The choice of protecting groups for the hydroxyl functionalities of the starting materials would be crucial to prevent undesired side reactions.

Table 1: Comparison of Potential C-C Bond Formation Strategies

| Synthetic Strategy | Key Reactants (Theoretical) | Key Transformation | Subsequent Steps |

| Aldol Addition | 3-Hydroxy-2-butanone, Propanal | Aldol Addition | Reduction of Ketone |

| Grignard Reaction | Protected 1-halopropan-2-ol, 2-Hydroxypropanal | Grignard Addition | Deprotection |

Stereoselective and Enantioselective Synthesis

Achieving the desired stereochemistry in this compound, which contains multiple chiral centers, necessitates the use of stereoselective synthetic methods.

For the aldol approach, modern organic synthesis offers several strategies to control the stereochemical outcome. The use of chiral auxiliaries, which are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction, is a well-established method. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Alternatively, substrate-controlled diastereoselective aldol reactions can be employed. By carefully selecting the protecting groups on the hydroxyl functionalities of the reactants, one can influence the facial selectivity of the enolate addition. For example, the Felkin-Anh model can often predict the stereochemical outcome of nucleophilic attack on a chiral aldehyde. youtube.com

Boron-mediated aldol reactions are also known to provide high levels of stereocontrol, often favoring the formation of syn or anti diols depending on the reaction conditions and the nature of the enolate. youtube.com

Enantioselective catalysis, where a chiral catalyst is used to generate a single enantiomer of the product, represents another powerful approach. Proline and its derivatives have been shown to be effective organocatalysts for asymmetric aldol reactions. bas.bg

Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that are environmentally benign. jddhs.comgcande.org In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of safer, less toxic, and renewable solvents is a key consideration. Water, where feasible, is an ideal green solvent. Some aldol reactions can be performed in aqueous media. researchgate.net The use of biomass-derived solvents is another emerging area. chalmers.se

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important metric. gcande.org Synthetic routes with fewer steps and high yields are generally more atom-economical.

Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Aldolases, for example, can catalyze aldol reactions with high stereoselectivity under mild, aqueous conditions.

Catalytic Systems

Catalysis is central to many of the proposed synthetic strategies for this compound.

In the aldol approach, both acid and base catalysis can be employed. Simple bases like sodium hydroxide (B78521) are commonly used. youtube.comscirp.org As mentioned, organocatalysts like proline can facilitate enantioselective aldol reactions. bas.bg

For the reduction of the intermediate β-hydroxy ketone, catalytic hydrogenation using heterogeneous catalysts such as Raney nickel or supported precious metal catalysts (e.g., palladium on carbon) is a common industrial practice. These methods are often preferred over stoichiometric reducing agents due to easier product purification and catalyst recyclability.

In the Grignard approach, the formation of the Grignard reagent itself is a catalytic process occurring on the surface of magnesium metal. adichemistry.com

The development of novel catalytic systems that can achieve the synthesis of this compound in a single, continuous-flow process would be a significant advancement in terms of efficiency and sustainability. jddhs.com

Chemical Reactivity and Transformations of 3 Hydroxymethyl Pentane 2,4 Diol

Reactions Involving Hydroxyl Functional Groups

The reactivity of 3-(Hydroxymethyl)pentane-2,4-diol is dominated by its three hydroxyl (-OH) groups. These groups can undergo a range of reactions, including esterification, etherification, oxidation, and reduction, which are fundamental transformations in organic synthesis.

The hydroxyl groups of this compound can be readily converted into esters and ethers. Esterification is typically achieved by reacting the diol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) under acidic or basic catalysis. Due to steric differences, the primary hydroxyl group is generally more reactive towards esterification than the two secondary hydroxyl groups, allowing for potential regioselective reactions under controlled conditions. For instance, reaction with one equivalent of an acylating agent would likely favor the formation of the primary ester. Complete esterification can be achieved using an excess of the acylating agent. google.com

Etherification, the conversion of the -OH groups to -OR groups, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. Similar to esterification, the primary hydroxyl group's alkoxide is more readily formed and less sterically hindered, offering a route for selective mono-etherification.

| Reaction Type | Reagent | Potential Products |

| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | Monoesters, Diesters, Triester |

| Etherification | Alkyl Halide (R-X) / Base | Monoethers, Diethers, Triether |

The oxidation of this compound can yield different products depending on the reagents and conditions used. The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The two secondary alcohols can be oxidized to ketones.

Selective oxidation is a key challenge. The oxidation of structurally similar diols, such as 2-methyl pentane-2,4-diol and 3-methyl pentane-2,4-diol, has been shown to yield hydroxy ketones. scribd.com By analogy, controlled oxidation of this compound could potentially lead to a variety of hydroxy aldehydes and ketones, or diketones and keto-acids upon exhaustive oxidation.

Reduction of the hydroxyl groups in a diol is not a direct process. It typically requires a two-step sequence where the hydroxyl group is first converted into a better leaving group (e.g., a tosylate) and then displaced by a hydride reagent (e.g., Lithium Aluminum Hydride, LiAlH₄).

| Functional Group | Reagent | Oxidation Product |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Secondary Alcohol | Chromic Acid (H₂CrO₄) | Ketone |

Cyclization and Rearrangement Reactions of this compound

The structure of this compound contains a 1,2-diol relationship between the hydroxymethyl group at C3 and the hydroxyl group at C2, as well as a 1,3-diol relationship between the hydroxyls at C2 and C4. This arrangement allows for potential intramolecular reactions.

Under strong acid catalysis, diols can undergo rearrangement. The pinacol (B44631) rearrangement is a classic reaction of 1,2-diols that results in the formation of a ketone. libretexts.orgmsu.edu Given the 1,2-diol moiety within this compound, it is plausible that protonation of one hydroxyl group, followed by loss of water to form a carbocation and a subsequent alkyl or hydride shift, could occur.

Intramolecular dehydration is another potential cyclization pathway. Depending on which hydroxyl groups react, the formation of various cyclic ethers, such as substituted oxetanes (from 1,3-diols) or tetrahydrofurans (from 1,4-diols, if a rearrangement occurs first), is conceivable under appropriate acidic conditions.

Condensation Reactions with this compound

The 1,3-diol system between the hydroxyl groups at positions 2 and 4 is well-suited for condensation reactions with aldehydes and ketones to form cyclic acetals, specifically 1,3-dioxanes. This type of reaction is typically catalyzed by acid.

Research on a closely related compound, 3-[(alkylsulfanyl)methyl]pentane-2,4-diol, has demonstrated its heterocyclization with formaldehyde (B43269) or propionaldehyde (B47417) in the presence of hydrochloric acid to yield 5-substituted-1,3-dioxane derivatives. researchgate.net This reaction proceeds by forming a six-membered ring through the reaction of the two secondary hydroxyl groups with the aldehyde. Applying this precedent, this compound is expected to react similarly with various aldehydes (R-CHO) to produce 5-(hydroxymethyl)-1,3-dioxanes, which are valuable heterocyclic building blocks. researchgate.net

| Reactant | Catalyst | Product Structure |

| Formaldehyde (HCHO) | Acid (e.g., HCl) | 5-(Hydroxymethyl)-4,6-dimethyl-1,3-dioxane |

| Acetaldehyde (CH₃CHO) | Acid (e.g., HCl) | 2,4,6-Trimethyl-5-(hydroxymethyl)-1,3-dioxane |

Derivatives of 3 Hydroxymethyl Pentane 2,4 Diol and Their Synthesis

Synthesis of Ferrocenylalkanediol Derivatives from Pentane-2,4-diol Backbone

The synthesis of ferrocene-containing ligands is a significant area of research due to their applications in catalysis and materials science. acs.orgnih.gov While direct synthesis of ferrocenylalkanediol derivatives starting from 3-(hydroxymethyl)pentane-2,4-diol is not extensively documented in the reviewed literature, the synthesis from the related pentane-2,4-dione provides a basis for understanding how such a synthesis could be approached.

A general route to ferrocene-containing β-diketones involves a Claisen condensation. For instance, acetylferrocene (B1663952) can be reacted with a functionalized acetophenone (B1666503) in the presence of a base like sodium ethoxide. nih.gov To potentially synthesize a ferrocenyl derivative of this compound, one could envision a multi-step process. First, 3-(hydroxymethyl)pentane-2,4-dione (B150278) would be required. This could potentially be synthesized by hydroxymethylation of pentane-2,4-dione. The subsequent reaction of this functionalized dione (B5365651) with a ferrocene-containing nucleophile, or a ferrocene-appended building block, could lead to the desired ferrocenyl-β-diketone. The final step would be the reduction of the diketone to the corresponding diol.

A plausible, though hypothetical, synthetic pathway is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Hydroxymethylation | Pentane-2,4-dione, Formaldehyde (B43269) | 3-(Hydroxymethyl)pentane-2,4-dione |

| 2 | Ferrocenyl Claisen Condensation | 3-(Hydroxymethyl)pentane-2,4-dione, Acetylferrocene | Ferrocenyl-functionalized β-diketone |

| 3 | Reduction | Ferrocenyl-functionalized β-diketone, Reducing agent (e.g., NaBH₄) | Ferrocenyl derivative of this compound |

It is important to note that the reactivity of the hydroxymethyl group would need to be considered, and protection/deprotection steps might be necessary to avoid side reactions.

Preparation and Characterization of Chiral Diphosphite Ligands from Pentane-2,4-diol Derivatives

Chiral diphosphite ligands derived from diols are crucial in asymmetric catalysis, particularly in processes like hydroformylation. The chirality of the diol backbone significantly influences the enantioselectivity of the catalytic reaction. While the direct use of this compound for synthesizing chiral diphosphite ligands is not prominent in the literature, the principles of their synthesis from other diols are well-established.

The synthesis of diphosphite ligands typically involves the reaction of the diol with a chlorophosphite reagent, such as a derivative of chlorodiphenylphosphine, in the presence of a base. The stereochemistry of the resulting ligand is dictated by the stereocenters in the diol backbone. In the case of this compound, the presence of an additional hydroxyl group would allow for the formation of a triphosphite (B13785505) or a diphosphite where the third hydroxyl group is either left free or derivatized separately.

The stability and catalytic performance of rhodium complexes with diphosphite ligands are highly dependent on the absolute configuration of the diol backbone and the nature of the phosphite (B83602) substituents. For example, diastereomeric diphosphite pentane-2,4-diol derivatives show different behaviors in the formation of rhodium complexes, with some configurations leading to stable, catalytically active species while others result in decomposition. nih.gov The introduction of a hydroxymethyl group at the C3 position would likely influence the conformational flexibility and coordination properties of the resulting ligand, potentially impacting its catalytic activity and selectivity.

A general synthetic scheme for a diphosphite ligand from a diol is as follows:

| Reactant 1 | Reactant 2 | Base | Product |

| Diol (e.g., pentane-2,4-diol) | Chlorophosphite (e.g., (R)-BINOL-PCl) | Tertiary Amine (e.g., Triethylamine) | Chiral Diphosphite Ligand |

For this compound, this reaction could potentially be adapted to form a triphosphite ligand, which could have unique coordination properties.

Functionalization Strategies for this compound

The functionalization of this compound can be approached by considering the reactivity of its constituent functional groups: two secondary hydroxyl groups and one primary hydroxyl group. These hydroxyl groups can undergo a variety of reactions common to alcohols.

Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers. Esterification can be achieved using acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification can be carried out, for example, through a Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. The differential reactivity of the primary versus secondary hydroxyl groups could allow for selective functionalization under carefully controlled conditions.

Oxidation: The secondary hydroxyl groups can be oxidized to ketones, and the primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. This would transform the triol into a highly functionalized dicarbonyl or tricarbonyl compound, which could serve as a versatile intermediate for further synthesis.

Protection Strategies: For selective functionalization, protection of one or more hydroxyl groups is a common strategy. For instance, the primary hydroxyl group could be selectively protected due to its higher reactivity, allowing for reactions to be carried out on the secondary hydroxyls, followed by deprotection.

Functionalization at the C3 Position: While the starting material already has a hydroxymethyl group at the C3 position, further functionalization of the carbon backbone itself is more challenging. However, starting from pentane-2,4-dione, the C3 position is readily functionalized. For example, alkylation at the C3 position of pentane-2,4-dione can be achieved by treating the dione with a base and an alkyl halide. orgsyn.org This suggests that a variety of substituents could be introduced at the C3 position of a pentane-2,4-dione precursor before its reduction to the corresponding diol.

| Functionalization Reaction | Reagent(s) | Resulting Functional Group |

| Esterification | Acyl chloride, Pyridine | Ester |

| Etherification | NaH, Alkyl halide | Ether |

| Oxidation (secondary alcohol) | PCC or Swern oxidation | Ketone |

| Oxidation (primary alcohol) | PCC or DMP | Aldehyde |

| Oxidation (primary alcohol) | KMnO₄ or Jones reagent | Carboxylic Acid |

These functionalization strategies highlight the versatility of this compound as a building block for creating a diverse range of more complex molecules with potential applications in various fields of chemistry.

Applications of 3 Hydroxymethyl Pentane 2,4 Diol in Advanced Materials and Catalysis

3-(Hydroxymethyl)pentane-2,4-diol as a Chiral Building Block in Asymmetric Synthesis

The presence of stereocenters in this compound suggests its potential as a chiral building block in asymmetric synthesis. Chiral building blocks are essential for the stereoselective synthesis of complex molecules, particularly pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. wiley.com The synthesis of chiral molecules often relies on the use of enantiomerically pure starting materials or intermediates to control the stereochemical outcome of a reaction. scispace.com

While specific studies on the stereoselective synthesis of this compound are not extensively documented, general methods for producing chiral polyols are well-established. These methods often involve asymmetric hydrogenation of corresponding carbonyl compounds or biocatalytic reductions, which can yield high enantiomeric purity. The resulting chiral diol can then be incorporated into larger molecules, transferring its stereochemical information to the final product. The multiple hydroxyl groups in this compound offer various points for further chemical modification, allowing for the construction of complex, stereochemically defined structures.

The utility of similar chiral polyols is widely recognized in the synthesis of a variety of complex targets. For instance, chiral alcohols and diols are pivotal in the preparation of bioactive compounds and natural products. mdpi.com The principles governing these syntheses suggest that this compound could serve a similar role, providing a scaffold with defined stereochemistry for the assembly of intricate molecular architectures.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Branched polyols are valuable intermediates in the synthesis of complex organic molecules due to their multifunctional nature. nih.gov The hydroxyl groups can be selectively protected and deprotected, allowing for sequential chemical transformations at different positions within the molecule. This controlled functionalization is a cornerstone of modern organic synthesis, enabling the construction of elaborate molecular frameworks from simpler precursors.

The structure of this compound makes it an attractive intermediate for the synthesis of polyketides and other natural products that feature 1,3-diol motifs. The strategic placement of its hydroxyl groups could facilitate the formation of cyclic or acyclic systems with controlled stereochemistry. Although direct syntheses of natural products employing this specific diol are not prominently reported, the overarching strategies in complex molecule synthesis often rely on fragments with similar functionalities. nih.gov

The synthesis of complex molecular systems is a growing field, with an increasing demand for versatile building blocks. nih.gov The ability to transform a relatively simple molecule like this compound into a more complex structure through a series of controlled chemical reactions underscores its potential value as a key intermediate in synthetic organic chemistry.

Utilization in Polymer and Resin Production

Polyols are fundamental components in the production of a wide range of polymers, most notably polyurethanes and polyesters. creative-proteomics.comutm.my The reaction of polyols with diisocyanates yields polyurethanes, while their reaction with dicarboxylic acids or their derivatives produces polyesters. The properties of the resulting polymer are highly dependent on the structure of the polyol used. creative-proteomics.com

Branched polyols, such as this compound, can introduce cross-linking into the polymer structure, leading to materials with increased rigidity, thermal stability, and chemical resistance. researchgate.netgrowingscience.com Hyperbranched polyester (B1180765) polyols, for example, are known to impart excellent mechanical strength and thermal stability to polyurethane coatings. researchgate.netgrowingscience.com While the direct use of this compound in large-scale polymer production is not widely documented, its structural characteristics suggest it could be a valuable monomer for creating polymers with tailored properties.

The use of branched polyols derived from renewable resources, such as castor oil, has been explored for the synthesis of more sustainable polyurethanes. researchgate.net These bio-based polyols can lead to polymers with desirable properties like flexibility and water resistance. This trend towards sustainable polymers could open avenues for the utilization of this compound, especially if it can be derived from bio-based feedstocks.

Table 1: Potential Impact of Branched Polyols on Polymer Properties

| Polymer Property | Effect of Incorporating Branched Polyols |

| Mechanical Strength | Increased |

| Thermal Stability | Increased |

| Chemical Resistance | Increased |

| Flexibility | Can be tailored based on the degree of branching |

| Hardness | Increased |

Application of this compound Derivatives in Catalysis

The hydroxyl groups of this compound can be functionalized to create ligands for metal complexes, which can then be used as catalysts in a variety of chemical reactions. The field of homogeneous catalysis often employs metal complexes with specifically designed organic ligands to achieve high activity and selectivity. researchgate.net

Derivatives of polyols can act as multidentate ligands, coordinating to a metal center through their oxygen atoms. The structure of the ligand plays a crucial role in determining the catalytic properties of the metal complex. nih.gov By modifying the backbone of this compound, it is possible to create a chiral environment around the metal center, which could be utilized for asymmetric catalysis.

While there is no specific literature on the catalytic applications of derivatives of this compound, the broader field of polymer-supported catalysis offers insights into potential uses. researchgate.net Attaching a catalytic metal complex to a polymer backbone, which could be synthesized using a diol like this compound, can facilitate catalyst recovery and reuse. Furthermore, the use of hyperbranched polymers as nanoreactors for the synthesis of metal nanoparticles for catalysis is an emerging area of research. nih.govmdpi.com The branched structure of this compound makes it a candidate for the synthesis of such hyperbranched catalytic systems.

Theoretical and Computational Studies of 3 Hydroxymethyl Pentane 2,4 Diol

Molecular Structure and Conformational Analysis

The molecular structure of 3-(hydroxymethyl)pentane-2,4-diol, with the chemical formula C₆H₁₄O₃, presents a fascinating case for conformational analysis due to the presence of multiple stereocenters and rotatable bonds. The central carbon atom, C3, is bonded to a hydroxymethyl group, and the adjacent carbons, C2 and C4, are both chiral centers, each bearing a hydroxyl group. This arrangement gives rise to several possible stereoisomers.

The analysis of simpler diols, such as butane-2,3-diol, reveals that the relative stability of different conformers is governed by a delicate balance of steric and electronic effects. Staggered conformations are generally more stable than eclipsed conformations due to the minimization of torsional strain. In the case of this compound, the interactions between the hydroxyl groups and the hydroxymethyl group are of primary importance. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations.

Table 1: Potential Conformational Isomers of this compound

| Conformer Type | Dihedral Angle (O-C2-C3-C(H₂OH)) | Dihedral Angle (C(H₂OH)-C3-C4-O) | Expected Relative Stability | Key Interactions |

| Anti-Anti | ~180° | ~180° | High | Minimized steric hindrance |

| Anti-Gauche | ~180° | ~60° | Moderate | Potential for some steric interaction |

| Gauche-Gauche | ~60° | ~60° | Lower | Increased steric strain |

| Eclipsed | ~0° | ~0°, ~120° | Low | High torsional and steric strain |

Note: This table is illustrative and based on general principles of conformational analysis. Actual dihedral angles and relative stabilities would require specific computational modeling.

Quantum Mechanical Calculations (e.g., DFT) for Reaction Mechanisms and Stability

DFT calculations can be employed to:

Determine the optimized geometries of the different stereoisomers and their various conformers. This allows for a precise determination of bond lengths, bond angles, and dihedral angles.

Calculate the relative energies of these structures, providing a quantitative measure of their stability. This information is crucial for understanding the equilibrium populations of different conformers.

Investigate reaction mechanisms involving the hydroxyl groups, such as dehydration, oxidation, or esterification. By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, thereby elucidating the reaction pathway and predicting activation energies.

Analyze the electronic properties , such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This provides insights into the molecule's reactivity and potential for intermolecular interactions.

For instance, DFT has been widely used to study the mechanisms of cycloaddition reactions and to understand the stability of various reaction intermediates, which showcases its predictive power in organic chemistry.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are complementary to the static picture offered by quantum mechanical calculations. MD simulations of simple glycols, such as ethylene (B1197577) glycol, have been instrumental in understanding the complex network of hydrogen bonds that form in the liquid state.

For this compound, an MD simulation would involve:

Defining a force field: A classical force field would be parameterized to describe the interactions between the atoms of the molecule.

Simulating a system: A box of many this compound molecules would be simulated at a given temperature and pressure.

Analyzing the trajectory: The simulation would generate a trajectory of the atomic positions over time, which can be analyzed to understand various properties.

Key insights that could be gained from MD simulations of this compound include:

Hydrogen bonding network: The formation and breaking of intramolecular and intermolecular hydrogen bonds could be observed, revealing the dominant patterns of interaction.

Conformational dynamics: The simulation would show the transitions between different conformational states, providing information on the flexibility of the molecule and the timescales of these changes.

Transport properties: In a liquid simulation, properties such as the diffusion coefficient could be calculated, which are relevant to its behavior in solution.

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, which can be a valuable tool for structure elucidation and for interpreting experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.

The general workflow for predicting NMR spectra involves:

Conformational search: Identifying the low-energy conformers of the molecule.

Quantum mechanical calculations: For each conformer, the magnetic shielding constants are calculated using methods like DFT or Hartree-Fock.

Boltzmann averaging: The predicted chemical shifts are then averaged over the different conformers, weighted by their Boltzmann populations at a given temperature.

Challenges in accurately predicting NMR spectra for flexible molecules like this compound include the need for a thorough conformational search and the accurate calculation of the relative energies of the conformers. The choice of the computational method and basis set can also significantly impact the accuracy of the predicted chemical shifts.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities for the optimized geometry of the molecule. These predicted spectra can then be compared with experimental data to aid in the identification and characterization of the compound.

Advanced Analytical Methodologies for 3 Hydroxymethyl Pentane 2,4 Diol Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for determining the molecular structure of 3-(Hydroxymethyl)pentane-2,4-diol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for complete structural assignment. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Due to the presence of multiple chiral centers, the molecule can exist as several diastereomers, which could lead to more complex spectra than a simple analysis might suggest. However, for a given stereoisomer, one would anticipate signals corresponding to the methyl protons, methine protons adjacent to hydroxyl groups, the methine proton at the C3 position, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl protons themselves. The chemical shifts are influenced by the electronegative oxygen atoms, and spin-spin coupling between adjacent non-equivalent protons would provide valuable connectivity data.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, the number of unique carbon signals can vary depending on the stereoisomer. pressbooks.pubdocbrown.info For instance, in a meso compound with a plane of symmetry, the two methyl groups (C1 and C5) and the two secondary alcohol carbons (C2 and C4) would be chemically equivalent. In contrast, chiral isomers would show distinct signals for all six carbon atoms. The chemical shifts would be characteristic of alcohol and alkane carbons. pressbooks.pub

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1-H₃, C5-H₃ | ~1.2 | ~20-25 | Methyl groups adjacent to secondary alcohols. |

| C2-H, C4-H | ~3.8-4.2 | ~65-70 | Methine protons/carbons of secondary alcohols. |

| C3-H | ~1.8-2.2 | ~45-50 | Methine proton/carbon at the branch point. |

| C3-CH₂-OH | ~3.5-3.8 | ~60-65 | Methylene protons/carbon of the primary alcohol. |

| -OH | Variable | N/A | Chemical shift is concentration and solvent dependent. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes molecular vibrations. The IR spectrum of this compound would be dominated by features characteristic of its alcohol and alkane components. docbrown.info

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. libretexts.org The broadness of this peak is due to hydrogen bonding between the alcohol molecules. Another key absorption would be the C-O stretching vibration, typically appearing in the 1000-1260 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the alkane backbone would be observed. docbrown.info

Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 (broad, strong) | O-H stretch | Alcohol |

| 2970-2850 (strong) | C-H stretch | Alkane (CH, CH₂, CH₃) |

| 1470-1365 (variable) | C-H bend | Alkane (CH, CH₂, CH₃) |

| 1260-1000 (strong) | C-O stretch | Alcohol |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. docbrown.info

For this compound (MW = 134.17 g/mol ), the molecular ion peak ([M]⁺) at m/z = 134 might be weak or absent, which is a common characteristic for alcohols. nih.govlibretexts.org The fragmentation pattern would likely be dominated by several key processes:

Loss of water: A peak at m/z = 116 ([M-H₂O]⁺) resulting from the dehydration of one of the alcohol groups is highly probable. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common fragmentation pathway for alcohols. libretexts.org This could lead to the loss of a methyl group (CH₃•) to form an ion at m/z = 119, or the loss of an ethyl group fragment.

Cleavage of the carbon skeleton: Fragmentation of the pentane (B18724) chain can lead to various smaller charged fragments. chemguide.co.uklibretexts.org For instance, cleavage between C2 and C3 could generate ions corresponding to [C₂H₅O]⁺ (m/z = 45) or [C₄H₉O₂]⁺ (m/z = 89). The loss of the hydroxymethyl radical (•CH₂OH) would result in a fragment at m/z = 103.

Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Plausible Fragment Ion | Notes |

|---|---|---|

| 134 | [C₆H₁₄O₃]⁺ | Molecular Ion (likely weak or absent) |

| 116 | [C₆H₁₂O₂]⁺ | Loss of H₂O |

| 103 | [C₅H₁₁O₂]⁺ | Loss of •CH₂OH |

| 89 | [C₄H₉O₂]⁺ | Cleavage at C2-C3 |

| 71 | [C₄H₇O]⁺ | Loss of H₂O and C₂H₅• |

| 45 | [C₂H₅O]⁺ | Cleavage at C2-C3 |

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the high polarity and low volatility of polyols like this compound, direct GC analysis can be challenging, often resulting in poor peak shape and long retention times.

To overcome these issues, derivatization is commonly employed. The hydroxyl groups can be converted to less polar, more volatile ethers or esters, such as by silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) ether is much more amenable to GC analysis.

The separation would typically be performed on a polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) or a mid-polarity phenyl-methylpolysiloxane stationary phase. gcms.cz A Flame Ionization Detector (FID) would be suitable for quantification due to its excellent response to hydrocarbons.

Typical GC Parameters for (Derivatized) this compound

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| Column | DB-WAX or DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp 100°C, ramp to 250°C at 10°C/min |

| Injector Temperature | 250°C |

| Detector (FID) Temp | 280°C |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound, as it does not require derivatization. ekb.eg

Several HPLC modes can be utilized. Reversed-phase (RP-HPLC) on a C18 column is a common starting point, using a highly aqueous mobile phase (e.g., water with a small amount of methanol (B129727) or acetonitrile) for elution. researchgate.net However, for very polar analytes that show little retention on C18 columns, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like silica (B1680970) or a bonded diol phase) with a mobile phase rich in a polar organic solvent, like acetonitrile.

Detection of a non-chromophoric compound like this compound presents a challenge. Universal detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are required. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and selectivity. mdpi.com

Typical HPLC Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Mode | HILIC or Reversed-Phase (RP) |

| Column | HILIC: Silica or Amide phase; RP: C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | HILIC: Acetonitrile/Water gradient; RP: Water/Methanol gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | ELSD, RID, CAD, or Mass Spectrometer (MS) |

X-ray Crystal Structure Analysis of this compound Derivatives

X-ray crystal structure analysis stands as a definitive method for determining the precise three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. For complex polyol compounds like this compound, this technique is often applied to crystalline derivatives to facilitate the formation of high-quality single crystals suitable for analysis.

The derivatization of this compound, for example, by esterification with a molecule containing a heavy atom or a rigid framework, can enhance the likelihood of obtaining crystals suitable for X-ray diffraction. The data obtained from such an analysis would be presented in a standardized format, as exemplified in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | CxHyOz |

| Formula Weight | --- g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = Å, b = Å, c = Å α = °, β = °, γ = ° |

| Volume | --- ų |

| Z (Molecules per unit cell) | --- |

| Calculated Density | --- g/cm³ |

| R-factor | --- |

Advanced Characterization Techniques for Stereoisomers

The presence of multiple chiral centers in this compound results in the existence of several stereoisomers. Distinguishing and separating these isomers is a significant analytical challenge that requires specialized techniques beyond routine spectroscopy.

Chromatographic Methods: Chiral chromatography is a cornerstone for the separation of enantiomers and diastereomers. gcms.cz

High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques for chiral separations. mdpi.com The method involves using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are particularly versatile for this purpose. mdpi.com An alternative, indirect approach involves derivatizing the racemic alcohol mixture with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) silica gel column. mdpi.com

Gas Chromatography (GC): Chiral GC utilizes capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz Volatile derivatives of the diol may be required for analysis. The differential interaction between the stereoisomers and the chiral phase allows for their separation. gcms.cz

Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that relies on the differential migration of stereoisomers in an electric field. wvu.edu Separation is typically achieved by adding a chiral selector to the background electrolyte. The selector forms transient diastereomeric complexes with the analytes, and these complexes have different electrophoretic mobilities, enabling separation. wvu.edu

Mass Spectrometry (MS): While standard mass spectrometry does not typically distinguish between stereoisomers, certain advanced MS techniques can. By forming diastereomeric complexes with a chiral reference compound, it is possible to differentiate enantiomers. scite.ai Tandem mass spectrometry (MS/MS) experiments can then be used to probe the stability or fragmentation patterns of these complexes, which often differ for different stereoisomers.

The selection of a particular technique depends on the specific research goal, such as preparative separation of isomers or analytical determination of enantiomeric purity. acs.org Often, a combination of these methods is employed for full characterization. For example, after separating isomers by HPLC, their individual structures can be further confirmed by NMR and mass spectrometry. acs.org

| Technique | Principle of Separation/Differentiation | Common Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.com | Analytical and preparative separation of enantiomers and diastereomers. mdpi.comacs.org |

| Chiral GC | Differential partitioning into a chiral stationary phase in a capillary column. gcms.cz | Analysis of volatile and thermally stable enantiomers. gcms.cz |

| Chiral CE | Differential mobility of transient diastereomeric complexes in an electric field. wvu.edu | High-efficiency analytical separation with low sample consumption. wvu.edu |

| Mass Spectrometry (with chiral selector) | Formation of diastereomeric complexes with differing stabilities or fragmentation patterns. scite.ai | Differentiation and structural analysis of stereoisomers. scite.ai |

Biological Activity and Biochemical Roles of 3 Hydroxymethyl Pentane 2,4 Diol in Vitro Research Focus

Interaction with Enzymes and Receptors as Substrates or Inhibitors

There is no available research on the interaction of 3-(Hydroxymethyl)pentane-2,4-diol with any specific enzymes or receptors. Therefore, it is unknown whether it can act as a substrate or an inhibitor for any biological catalysts or signaling proteins.

For context, other polyols are known to interact with enzymes. For instance, the polyol pathway involves the enzyme aldose reductase, which converts glucose to the polyol sorbitol. wikipedia.orgresearchgate.net This pathway is a key area of study in the context of diabetic complications. wikipedia.orgnih.gov Various compounds, including some phenolic compounds and plant extracts, have been studied as inhibitors of aldose reductase and the subsequent enzyme in the pathway, sorbitol dehydrogenase. nih.govnih.govresearchgate.net Additionally, some polyols like xylitol (B92547) and sorbitol can act as inhibitors of enzymes such as D-xylose isomerase. However, no such studies have been performed with this compound.

Investigation as a Model Compound in Biochemical Assays

There is no evidence in the scientific literature to suggest that this compound has been used as a model compound in any biochemical assays. Its physical and chemical properties are available in databases like PubChem, but its application in experimental research has not been documented. nih.gov

Mechanistic Insights into Molecular Biological Interactions

Due to the lack of research on the biological activity of this compound, there are no mechanistic insights into its potential molecular biological interactions.

Biosynthetic Pathways of Structurally Related Polyols

There are no known natural biosynthetic pathways that produce this compound. While the biosynthesis of various polyols is a field of study, particularly in the context of producing bio-based polymers, these pathways typically involve the modification of common sugars or vegetable oils to create a range of polyol structures. nih.govresearchgate.netacs.orgresearchgate.net These industrial and laboratory synthesis routes are designed to produce polyols for applications such as the creation of polyurethanes and polyesters. nih.govacs.orgnih.govresearchgate.net

Q & A

Q. What spectroscopic methods are most effective for characterizing the structural features of 2-methylpentane-2,4-diol?

To confirm the structure of 2-methylpentane-2,4-diol, employ a combination of:

- 1H and 13C NMR : Identify hydroxyl proton environments (δ ~1.5–2.5 ppm for methyl groups and δ ~3.5–4.5 ppm for hydroxyls) and carbon branching patterns .

- IR Spectroscopy : Detect hydroxyl stretching vibrations (~3200–3600 cm⁻¹) and C-O bonds (~1050–1150 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (118.18 g/mol) and fragmentation patterns .

Q. How does 2-methylpentane-2,4-diol function as a ligand or co-solvent in asymmetric catalysis?

Derivatives of pentane-2,4-diol are used to synthesize diphosphite ligands for rhodium-catalyzed hydroformylation. These ligands enhance enantioselectivity (up to 90% ee) by controlling steric and electronic environments during substrate binding . For example, (2R,4R)-pentane-2,4-diol-based ligands improve regioselectivity in vinyl arene hydroformylation at room temperature .

Q. What purification techniques are recommended for isolating 2-methylpentane-2,4-diol from reaction mixtures?

- Fractional Distillation : Separate the diol from low-boiling-point byproducts under reduced pressure.

- Crystallization : Use polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate high-purity crystals.

- Chromatography : Employ silica gel column chromatography for complex mixtures, monitoring via TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. What experimental challenges arise when using 2-methylpentane-2,4-diol in high-temperature reactions, and how can they be mitigated?

Challenges : Thermal decomposition above 150°C, leading to aldehydes or ketones via dehydration. Solutions :

Q. How do conflicting solubility data for 2-methylpentane-2,4-diol in different solvents impact experimental reproducibility?

Discrepancies often stem from:

- Water content : Use Karl Fischer titration to ensure solvent dryness.

- Temperature control : Maintain consistent conditions (±0.5°C) during solubility measurements.

- Methodology : Standardize techniques (e.g., gravimetric vs. spectroscopic) to reduce variability .

Q. How can molecular dynamics simulations be optimized to predict the solvation behavior of 2-methylpentane-2,4-diol in aqueous solutions?

- Parameterize force fields using experimental density (e.g., ~1.02 g/cm³) and viscosity data.

- Validate against dielectric constant measurements and neutron scattering profiles for hydrogen-bonding networks .

Q. What analytical strategies are effective in resolving and quantifying the stereoisomers of 2-methylpentane-2,4-diol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.